10-Hydroxyamitriptyline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

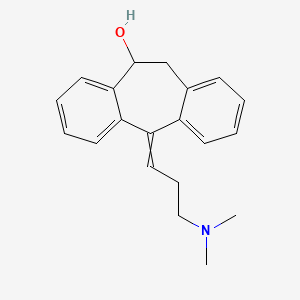

10-Hydroxyamitriptyline, also known as this compound, is a useful research compound. Its molecular formula is C20H23NO and its molecular weight is 293.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biochemical Properties and Metabolism

10-Hydroxyamitriptyline is primarily formed through the hydroxylation of amitriptyline, predominantly mediated by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. This metabolite exhibits pharmacological activity similar to that of its parent compound, influencing serotonin and norepinephrine transporters. The metabolic pathways are crucial for understanding the pharmacokinetics and therapeutic efficacy of amitriptyline.

Table 1: Metabolic Pathways of Amitriptyline

| Metabolite | Formation Pathway | Enzyme Involved |

|---|---|---|

| Amitriptyline | Parent compound | - |

| Nortriptyline | N-demethylation | CYP2C19 |

| This compound | Hydroxylation | CYP2D6, CYP3A4 |

| Desmethylnortriptyline | N-demethylation | CYP2C19 |

Therapeutic Applications

The therapeutic applications of this compound are closely tied to its parent compound, amitriptyline. Amitriptyline is widely used for treating major depressive disorder, anxiety disorders, neuropathic pain, and migraines. The role of this compound as a metabolite may enhance the understanding of individual responses to treatment based on genetic variations in metabolic enzymes.

Case Study: Therapeutic Drug Monitoring

A study developed a high-performance liquid chromatography (HPLC) method for simultaneous determination of amitriptyline and its metabolites, including this compound in human plasma samples. The method demonstrated precision with relative standard deviations below 12.1%, indicating its suitability for therapeutic drug monitoring (TDM) in patients undergoing treatment with amitriptyline. This approach allows clinicians to tailor dosages based on individual metabolic profiles, particularly focusing on the activity of CYP2C19 and CYP2D6 enzymes .

Analytical Methods for Detection

Various analytical techniques have been employed to detect and quantify this compound in biological samples:

- High-Performance Liquid Chromatography (HPLC) : A sensitive HPLC-DAD method was validated for the determination of this compound alongside other metabolites in plasma samples .

- Gas Chromatography-Mass Spectrometry (GC-MS) : A GC-MS method has been developed to measure this compound levels accurately, providing insights into its pharmacokinetics .

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This method is increasingly utilized due to its high sensitivity and specificity for detecting low concentrations of metabolites in complex biological matrices .

Table 2: Comparison of Analytical Methods

| Method | Sensitivity | Specificity | Application |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Moderate | High | Therapeutic drug monitoring |

| Gas Chromatography-Mass Spectrometry (GC-MS) | High | Very High | Pharmacokinetic studies |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Very High | Very High | Clinical diagnostics |

Future Directions in Research

Research into this compound is expanding beyond traditional therapeutic applications. Future investigations may focus on:

- Pharmacogenomics : Understanding how genetic variations affect the metabolism of amitriptyline and its metabolites can lead to personalized medicine approaches.

- Comparative Effectiveness Research : Evaluating the efficacy of this compound compared to other antidepressants or pain management therapies.

- Novel Formulations : Exploring new drug delivery systems that could enhance the bioavailability and therapeutic effects of this metabolite.

Propriétés

IUPAC Name |

2-[3-(dimethylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-21(2)13-7-12-17-16-9-4-3-8-15(16)14-20(22)19-11-6-5-10-18(17)19/h3-6,8-12,20,22H,7,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWBJXOKAFHZAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90873785 |

Source

|

| Record name | 10-Hydroxyamitriptyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159-82-6 |

Source

|

| Record name | 10-Hydroxyamitriptyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.